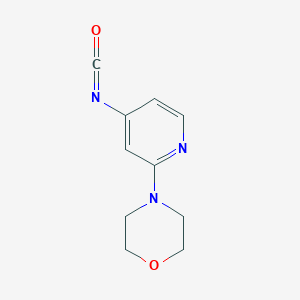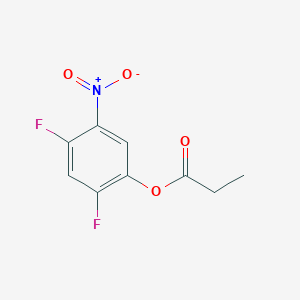
2,4-Difluoro-5-nitrophenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-nitrophenyl propionate is a useful research compound. Its molecular formula is C9H7F2NO4 and its molecular weight is 231.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoprobes in Biochemistry
2,4-Difluoro-5-nitrophenyl propionate, through its related compound 2,6-difluoro-4-nitroanisole, has been studied for its photoreactivity, especially in the presence of nucleophiles. This property suggests its potential utility in developing improved biochemical photoprobes for photoaffinity labeling, particularly for proteins containing good nucleophiles. The absence of photoreduction processes and the stability of one of the fluorine atoms enhance its potential for labeling and subsequent detection in experiments by NMR methods (Casado, Cervera, Marquet & Moreno-Mañas, 1995).
Crystal Structure Analysis
The compound 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, related to this compound, demonstrates unusual hydrolytic stability. Its crystal structure, showing a nearly planar 1,3,2-dioxaborinane ring, suggests the potential of this compound analogs in advanced crystallography and materials science, especially considering the confined delocalization of charge in the heterocyclic ring (Emsley, Freeman, Bates & Hursthouse, 1989).
Environmental Toxicology and Degradability
In the broader context of nitrophenols, to which this compound is structurally related, studies have assessed the toxicity and degradability of these compounds in environmental systems. The presence of nitrophenyl groups influences the toxicity and degradability in anaerobic systems, which could have implications for the environmental impact and treatment of waste containing such compounds (Uberoi & Bhattacharya, 1997).
Molecular Rotor for Viscosity Measurements
Compounds structurally related to this compound have been employed as molecular rotors for measuring microviscosity in biological systems. This application leverages the viscosity-dependent twisting of certain molecular groups, allowing the determination of local microviscosity within live cells, a technique that could be relevant for studying cellular processes and drug action mechanisms (Kuimova, Yahioglu, Levitt & Suhling, 2008).
Safety and Hazards
Direcciones Futuras
Research on 2,4-Difluoro-5-nitrophenyl propionate and related compounds is ongoing. For instance, a study has identified mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 as druggable candidates for a related compound, suggesting potential anticancer implications . Additionally, advances in difluoromethylation processes have been made, which could impact the synthesis of such compounds .
Propiedades
IUPAC Name |
(2,4-difluoro-5-nitrophenyl) propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJZSZNNEUTLIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
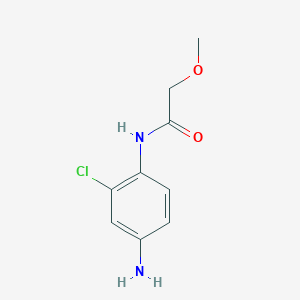
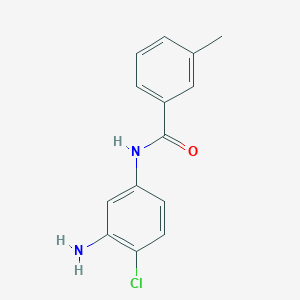
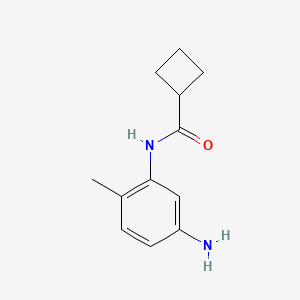
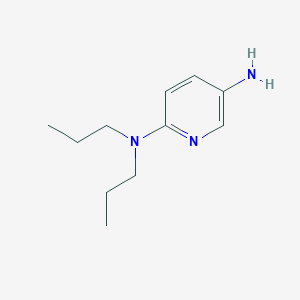
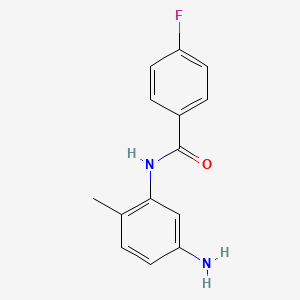
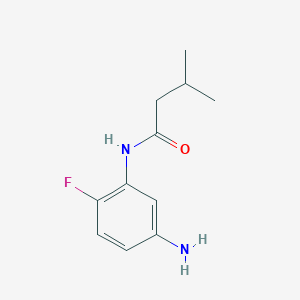
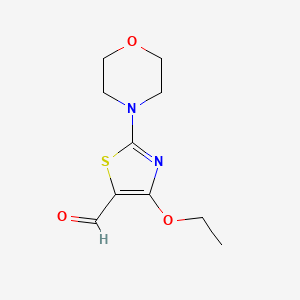
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)
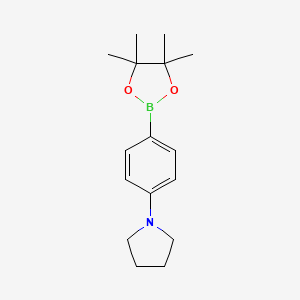
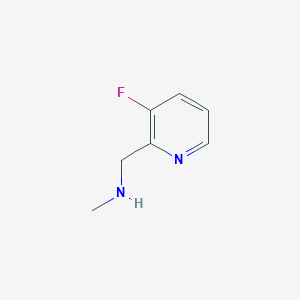
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
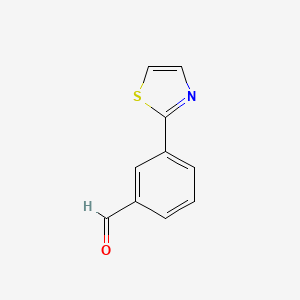
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)
